molecular formula C15H17BO5 B1591206 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid CAS No. 870718-09-5

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Cat. No. B1591206
CAS RN: 870718-09-5
M. Wt: 288.11 g/mol
InChI Key: AJLNRXRMGFVLDN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, also known as DMB-BOA, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Chemical Synthesis

This compound is utilized in the synthesis of complex molecules due to its ability to form stable covalent bonds with cis-diol-containing molecules. Its boronic acid moiety acts as a versatile handle in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis .

Biological Sensing

The boronic acid group can interact with sugars and other diol-containing biomolecules, making it valuable for the development of biosensors. These sensors can detect glucose levels in diabetic care or monitor other biologically relevant saccharides .

Drug Delivery Systems

Due to its specificity for diols, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid can be incorporated into drug delivery systems to target cancer cells that express high levels of glycoproteins on their surface .

Material Science

In material science, this compound can be used to modify surfaces or create polymers with specific binding sites for diol-containing molecules. This has implications in creating selective adsorbents or coatings with unique properties .

Diagnostic Assays

The selective binding to cis-diols allows for the development of diagnostic assays that can identify and quantify specific glycoproteins or other diol-containing biomarkers in biological samples .

Environmental Monitoring

Its selective binding properties can be harnessed to detect environmental pollutants that contain diol groups. This could lead to the development of monitoring devices for water or soil quality assessment .

Analytical Chemistry

This compound finds use in analytical chemistry as a derivatization agent, where it can react with specific functional groups in analytes to enhance their detection and quantification by various analytical techniques .

properties

IUPAC Name

[3-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO5/c1-19-14-6-11(7-15(9-14)20-2)10-21-13-5-3-4-12(8-13)16(17)18/h3-9,17-18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLNRXRMGFVLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC(=CC(=C2)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584506
Record name {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

CAS RN

870718-09-5
Record name {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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